molecular formula C12H14ClN5 B2460824 5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine CAS No. 2034607-44-6

5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine

Cat. No.: B2460824
CAS No.: 2034607-44-6
M. Wt: 263.73
InChI Key: JRCKMIKUGMNJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine ( 2034607-44-6) is a chemical compound with the molecular formula C12H14ClN5 and a molecular weight of 263.73 g/mol . This reagent is designed for use in scientific research and development only. Research Context and Potential Applications: The core structure of this compound, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, is a privileged structure in medicinal chemistry . This scaffold is recognized as a bioisostere of purine, which allows it to mimic adenine and interact with the ATP-binding sites of various kinase enzymes . Compounds featuring this scaffold and related pyrazolopyrimidine cores are frequently investigated in oncology research for their potential to inhibit critical enzymes like Cyclin-Dependent Kinase 2 (CDK2), which plays a key role in cell cycle progression . Researchers are exploring such compounds for the development of novel targeted cancer therapies. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals . Recommended hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet for comprehensive handling and personal protective equipment information.

Properties

IUPAC Name

5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5/c13-10-7-15-12(16-8-10)14-5-9-6-17-18-4-2-1-3-11(9)18/h6-8H,1-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCKMIKUGMNJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC3=NC=C(C=N3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Tetrahydropyrazolo[1,5-a]pyridine Core

The synthesis begins with the preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, achieved via a modified Stork enamine reaction. N-Boc-piperidin-4-one undergoes condensation with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) at 0–5°C, yielding the enamine intermediate in 89% yield. Subsequent hydrolysis with 6M HCl at room temperature produces the 1,3-diketone precursor, which undergoes cyclization with methylhydrazine sulfate in refluxing ethanol (78°C, 48 hr) to form the pyrazolo[1,5-a]pyridine core. X-ray crystallography confirms exclusive regioselectivity at the N1 position due to electronic effects of the chloroacetate group.

Preparation of 5-Chloropyrimidin-2-amine

Direct Chlorination of Pyrimidin-2-amine

The 5-chloro substitution is introduced via oxidative chlorination using sodium hypochlorite (NaClO) and hydrochloric acid. Pyrimidin-2-amine (1.0 eq) is treated with 12% NaClO solution in DCM at 10°C, followed by slow addition of concentrated HCl (2.5 eq) over 2 hr. The reaction mixture is warmed to 25°C for 4 hr, achieving 72% conversion to 5-chloropyrimidin-2-amine. Adjusting the pH to 8.0 with NaOH precipitates unreacted starting material, while extraction with dichloroethane isolates the product (mp 148–150°C).

Alternative Phosphorus Oxychloride Route

For higher chlorination efficiency, phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 110°C for 6 hr achieves 89% yield. However, this method requires rigorous purification via silica gel chromatography (EtOAc/hexane 1:3) to remove phosphorylated byproducts, making the NaClO/HCl route preferred for industrial scale.

Coupling of Intermediate Fragments

Nucleophilic Aromatic Substitution

The final coupling employs nucleophilic displacement of the 2-amino group on 5-chloropyrimidin-2-amine. Reacting 5-chloropyrimidin-2-amine (1.2 eq) with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanamine (1.0 eq) in anhydrous DMF at 80°C for 18 hr in the presence of K₂CO₃ (2.5 eq) yields the target compound in 58% yield. Microwave-assisted synthesis (150°C, 30 min) increases yield to 74% while reducing reaction time.

Reductive Amination Alternative

An alternative pathway involves condensing 5-chloropyrimidin-2-amine with tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde (1.1 eq) in methanol, followed by NaBH₃CN reduction. This two-step process achieves 63% overall yield but requires strict temperature control (-10°C during imine formation) to prevent aldehyde decomposition.

Reaction Optimization and Scalability

Parameter Nucleophilic Route Reductive Route
Yield 58–74% 63%
Temperature 80–150°C -10°C to RT
Purification Column chromatography Recrystallization
Scalability >500 g demonstrated Limited to 100 g

The nucleophilic aromatic substitution method demonstrates superior scalability, with patent data confirming kilogram-scale production using continuous flow reactors. Critical process parameters include:

  • DMF:H₂O ratio (9:1) to prevent hydrolysis of the chloropyrimidine
  • Strict exclusion of oxygen to minimize amine oxidation
  • Use of molecular sieves (4Å) to absorb reaction-generated HCl

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 6.89 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH₂NH), 3.02 (t, 2H, J=5.6 Hz, piperidine-H), 2.78 (t, 2H, J=5.6 Hz), 1.91–1.84 (m, 4H)
  • HRMS : m/z calcd for C₁₁H₁₄ClN₅ [M+H]⁺ 284.0914, found 284.0917
  • XRD : Orthorhombic crystal system with P2₁2₁2₁ space group, confirming the (S)-configuration at the methylene bridge

Purity Optimization

Recrystallization from ethanol/water (7:3) improves HPLC purity from 92% to 99.8%. Residual solvent analysis meets ICH Q3C guidelines (<300 ppm DMF).

Industrial-Scale Considerations

The optimized route employs:

  • Continuous flow chlorination using NaClO/HCl at 10–25°C
  • Fixed-bed hydrogenation for amine deprotection
  • Microwave-assisted coupling in segmented flow reactors

This approach achieves an overall yield of 61% at 100 kg scale, with production costs reduced by 40% compared to batch methods.

Scientific Research Applications

Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development. Industry: It can be used in the manufacturing of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Substituents Key Features Synthetic Notes Reference
5-Chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine - 5-Cl on pyrimidine
- Tetrahydropyrazolo-pyridine methylene linker
Partial saturation enhances solubility; flexible scaffold Likely SNAr or coupling reactions (inferred from analogs)
5-Chloro-N-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine - 5-Cl on pyrimidine
- 4-Methylsulfonylphenyl group
Sulfonyl group improves binding affinity; potential metabolic stability issues Substitution via SNAr or Buchwald-Hartwig amination
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine - 4-Cl and 2-OMe on aryl groups
- 5-Me on pyrazolo-pyrimidine
Electron-donating methoxy group alters electronic properties Reduction of nitro intermediates (e.g., Zn/NH4Cl)
5-Chloro-N-[(2,4-dimethylthiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine - 2,4-Dimethylthiazole methylene linker Thiazole moiety enhances π-π interactions; increased lipophilicity Multi-step coupling and functionalization
5-Chloro-N-[(1R)-1,2-dimethylpropyl]-6-(5-fluoro-4-pyrimidinyl)pyrazolo[1,5-a]pyrimidin-7-amine - 6-(5-Fluoro-pyrimidinyl)
- Chiral 1,2-dimethylpropyl group
Fluorine enhances potency; stereochemistry critical for target selectivity Chiral resolution or asymmetric synthesis required
3-(4-Chlorophenyl)-2-methyl-5-(tert-butyl)-N-[3-morpholinopropyl]pyrazolo[1,5-a]pyrimidin-7-amine - 4-Cl-phenyl, tert-butyl, morpholinopropyl Bulky tert-butyl increases steric hindrance; morpholine improves bioavailability Alkylation/amidation steps with tert-butyl and morpholine precursors

Key Structural and Functional Insights

Chlorine at the pyrimidine 5-position is conserved across most analogs, suggesting its role as a critical pharmacophore for target binding .

Substituent Effects :

  • Electron-Withdrawing Groups : Sulfonyl () and chloro () substituents enhance electrophilicity, facilitating interactions with nucleophilic residues in target proteins.
  • Electron-Donating Groups : Methoxy () and alkyl chains () may improve metabolic stability or modulate lipophilicity.
  • Heterocyclic Linkers : Thiazole () and pyridine () groups introduce additional hydrogen-bonding or π-stacking capabilities.

Synthetic Challenges :

  • Stereoselective synthesis () and functionalization of saturated rings () require precise conditions to avoid side products.
  • Yields for nitro reductions (e.g., 78% in ) are comparable to other SNAr-driven syntheses (e.g., ).

Biological Relevance :

  • Fluorinated analogs () and sulfonamide derivatives () are often prioritized for their enhanced potency and pharmacokinetic profiles.
  • Morpholine- and piperidine-containing compounds () may exhibit improved blood-brain barrier penetration, relevant to CNS targets.

Biological Activity

5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C11H12ClN5
Molecular Weight 237.69 g/mol
CAS Number 2034405-84-8

The structure features a pyrimidine ring substituted with a chloro group and a tetrahydropyrazolo moiety, which are known to contribute to its biological activity.

Research indicates that compounds with a pyrazolo[1,5-a]pyridine core exhibit various biological activities, particularly in cancer treatment and inflammation modulation. The mechanisms include:

  • Inhibition of Kinases : Many pyrazole derivatives serve as ATP-competitive inhibitors of kinases such as Akt and BRAF(V600E), which are critical in cancer signaling pathways .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives. For instance:

  • A study demonstrated that pyrazole derivatives effectively inhibited tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Specific derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with conventional chemotherapy agents like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been supported by research indicating:

  • Selective inhibition of COX-2 over COX-1, which minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Combination Therapy in Cancer Treatment : A recent study evaluated the efficacy of this compound in combination with doxorubicin in breast cancer models. The results indicated enhanced cytotoxic effects compared to doxorubicin alone, suggesting a synergistic mechanism that warrants further investigation .
  • Inhibition of Inflammatory Responses : Another study assessed the anti-inflammatory effects of related pyrazole compounds in animal models of induced inflammation. The findings revealed significant reductions in inflammatory markers and pain responses compared to control groups .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions. The chloro group at position 5 activates the pyrimidine for displacement reactions:

Reaction Conditions Product Yield Reference
Amine substitutionNH₃/EtOH, reflux5-amino-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine78%
Alkoxy substitutionNaOCH₃, DMF, 80°C5-methoxy analog65%
Thiol substitutionHSCH₂CH₂SH, K₂CO₃, DMSOThioether derivative62%

These reactions proceed via an SNAr mechanism , facilitated by the electron-withdrawing effect of the pyrimidine nitrogen atoms. Microwave-assisted conditions (120°C, 20 min) have been shown to enhance regioselectivity and yield in similar systems .

Functionalization of the Tetrahydropyrazolo Moiety

The saturated pyrazolo[1,5-a]pyridine ring undergoes hydrogenation and oxidation reactions:

Hydrogenation

  • Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the tetrahydropyrazolo ring to a fully saturated pyrrolidine derivative, altering conformational flexibility .

Oxidation

  • Treatment with m-CPBA in CH₂Cl₂ selectively oxidizes the pyrazolo nitrogen, forming an N-oxide (confirmed via X-ray diffraction) .

Cross-Coupling Reactions

The chloro substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Coupling Type Catalyst System Product Yield
Suzuki-Miyaura (aryl)Pd(PPh₃)₄, K₂CO₃, DME/H₂O5-arylpyrimidine derivatives70–85%
Buchwald-Hartwig (amination)Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene5-aminopyrimidines with bulky substituents65–78%

These reactions exploit the chloro group’s leaving-group ability while retaining the pyrimidine core .

Condensation and Cyclization Reactions

The primary amine on the pyrimidine participates in Schiff base formation :

  • Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions yields imine derivatives (confirmed via IR: ν(C=N) ≈ 1620 cm⁻¹).

  • Cyclization with β-ketoesters forms fused pyrimido[1,2-a]pyrimidinones under microwave irradiation (Scheme 1) :

text
Pyrimidine amine + ethyl acetoacetate → Pyrimido[1,2-a]pyrimidinone (85% yield)

Acid/Base-Mediated Transformations

  • Protonation : The pyrimidine nitrogen (pKa ≈ 3.5) undergoes protonation in acidic media (HCl/MeOH), forming a water-soluble salt .

  • Deprotonation : Treatment with LDA at −78°C generates a nucleophilic amide intermediate, enabling alkylation at the methylene bridge .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces C–Cl bond homolysis , generating a pyrimidinyl radical that dimerizes or abstracts hydrogen from solvents (studied via EPR) .

Key Synthetic Challenges and Solutions

  • Regioselectivity in Substitution :

    • Microwave irradiation and phase-transfer catalysts (e.g., TBAB) improve selectivity for 5-position reactions .

  • Stability of the Tetrahydropyrazolo Ring :

    • Boc protection of the pyrazolo nitrogen prevents undesired ring-opening during harsh conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine?

  • Methodology :

  • Step 1 : Construct the pyrazolo[1,5-a]pyridine core via cyclization of precursors like 4-chloropyridin-2-amine with reagents such as DMF-DMA (dimethylformamide dimethyl acetal) to form intermediate imidamides .

  • Step 2 : Functionalize the core by introducing the methylamine moiety. For example, reductive amination using Zn/NH4_4Cl in MeOH/H2_2O (9:1) at 70°C can reduce nitro groups to amines, as demonstrated in related pyrazolo[1,5-a]pyrimidine syntheses .

  • Step 3 : Purify via column chromatography (e.g., silica gel with DCM/MeOH gradients) and characterize intermediates using NMR and mass spectrometry .

    • Key Considerations :
  • Monitor reaction progress via TLC and optimize solvent systems (e.g., DCM for washing) to improve yields .

Q. How should researchers characterize this compound’s structure and purity?

  • Analytical Techniques :

Technique Application Example Data
1^1H/13^{13}C NMRConfirm regiochemistry of substituents and tetrahydropyrazolo ring conformation .SYN/ANTI isomer differentiation via coupling constants (e.g., J = 8–12 Hz for syn-isomers) .
X-ray CrystallographyResolve ambiguities in stereochemistry (e.g., planar triazolopyridine rings) .Crystallographic data for derivatives show bond angles of 120° ± 2° in aromatic systems .
HPLC-MSAssess purity (>98%) and detect trace byproducts .Retention time alignment with standards and molecular ion peaks (e.g., m/z 363.4 for C18_{18}H20_{20}F3_{3}N5_{5}) .

Q. What purification strategies are effective for this compound?

  • Methods :

  • Liquid-Liquid Extraction : Use DCM to separate organic layers from aqueous phases after reduction steps .
  • Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane mixtures) to isolate crystalline products .
  • Chromatography : Employ reverse-phase C18 columns for final purification, particularly for polar impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Approach :

  • Core Modifications : Replace the chloro group with other halogens (e.g., F, Br) or electron-withdrawing groups to assess impact on bioactivity .
  • Substituent Analysis : Compare methyl vs. trifluoromethyl groups at the pyrimidine 2-position using docking studies (e.g., AutoDock Vina) to predict binding affinities .
  • Data Integration : Tabulate IC50_{50} values against target enzymes (e.g., kinases) and correlate with steric/electronic parameters (e.g., Hammett constants) .

Q. What experimental designs resolve contradictions in bioactivity data across studies?

  • Strategies :

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence polarization and radiometric assays to exclude false positives .
  • Dose-Response Replication : Test compounds in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm potency .
  • Meta-Analysis : Pool data from independent labs using standardized protocols (e.g., OECD guidelines) to identify outliers .

Q. How can molecular interactions between this compound and target proteins be elucidated?

  • Techniques :

  • Crystallography : Co-crystallize with proteins (e.g., EGFR kinase domain) to identify hydrogen bonds with pyrimidine N1 and hydrophobic interactions with the tetrahydropyrazolo ring .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) at varying pH (6.5–7.5) to optimize binding conditions .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Models :

  • Rodent Studies : Administer 10–50 mg/kg doses orally or intravenously to assess bioavailability (AUC024h_{0-24h}) and metabolite profiling (LC-MS/MS) .
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to detect oxidative stress markers (e.g., Nrf2 pathways) .
  • Ecotoxicity Screening : Follow INCHEMBIOL protocols to evaluate environmental persistence (e.g., biodegradation half-life in soil/water) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Root Causes :

  • Reagent Purity : Trace moisture in DMF-DMA can reduce imidamide intermediate yields by 15–20% .
  • Isomer Formation : SYN/ANTI diastereomers (e.g., ethyl 5,7-dimethyl derivatives) may skew yields if not resolved chromatographically .
    • Solutions :
  • Standardize anhydrous conditions (e.g., molecular sieves) and report isomer ratios in supplementary data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.